Isohexacosyl alcohol
Description
Key Identifiers:
The compound’s branched configuration distinguishes it from linear analogs like hexacosanol (C₂₆H₅₄O), which lacks methyl substitutions. This structural variation influences its physical properties, including melting point and solubility.
Historical Context in Chemical Research
Isohexacosanol was first identified in the mid-20th century during investigations into plant epicuticular waxes. Early studies characterized its presence in Brussels sprouts (Brassica oleracea), where it contributes to the hydrophobic leaf coating. By the 1990s, interest surged alongside research on policosanols —mixtures of long-chain alcohols derived from sugarcane, beeswax, and rice bran. Although policosanol studies primarily focused on octacosanol (C28) and triacontanol (C30), isohexacosanol emerged as a minor component with distinct biochemical interactions.
Relationship to Policosanol Family
Policosanols are defined as mixtures of aliphatic alcohols with chain lengths between C20 and C36. Isohexacosanol belongs to this family as a C26 branched-chain variant , often coexisting with linear homologs in natural waxes.
Comparative Policosanol Composition in Natural Sources:
The branched structure of isohexacosanol may influence its bioavailability and metabolic pathways compared to linear policosanols, though mechanistic studies remain limited.
Significance in Biochemical Sciences
Biological Roles:
- Plant Physiology : As a component of epicuticular waxes, isohexacosanol mitigates water loss and UV damage in plants.
- Lipid Metabolism : Preliminary studies suggest policosanols, including isohexacosanol, modulate cholesterol synthesis by inhibiting HMG-CoA reductase, though evidence is indirect.
- Cosmetic Applications : Its emollient properties make it a candidate in skincare formulations for enhancing texture and barrier function.
Research Frontiers:
- Antioxidant Potential : Structural analogs like hexacosanol exhibit radical-scavenging activity, prompting interest in isohexacosanol’s redox properties.
- Neurotrophic Effects : Linear C26 alcohols show neuroprotective effects in vitro, raising questions about isohexacosanol’s role in neuronal health.
Properties
CAS No. |
68444-33-7 |
|---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
24-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27/h26-27H,3-25H2,1-2H3 |
InChI Key |
XCAKLCDEUPZJOI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO |
Other CAS No. |
68444-33-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isohexacosyl alcohol can be synthesized through several methods:
Reduction of Fatty Acids or Esters: One common method involves the reduction of fatty acids or their esters using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroboration-Oxidation of Alkenes: Another method is the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically uses a metal catalyst such as nickel or palladium under high pressure and temperature conditions .
Chemical Reactions Analysis
Isohexacosyl alcohol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts such as sulfuric acid (H2SO4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Esterification: Carboxylic acids, acid anhydrides, sulfuric acid (H2SO4)
Dehydration: Acidic conditions, typically using sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Esterification: Esters
Dehydration: Alkenes
Scientific Research Applications
Isohexacosyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: It is studied for its role in the structure and function of plant cuticles and epicuticular waxes.
Medicine: Research is ongoing into its potential therapeutic properties, including its use in drug delivery systems.
Industry: this compound is used in the production of cosmetics, lubricants, and surfactants
Mechanism of Action
Isohexacosyl alcohol can be compared with other long-chain fatty alcohols such as:
Hexacosanol (Ceryl Alcohol): Similar in structure but lacks the methyl group at position 24.
Octacosanol: Another long-chain fatty alcohol with two additional carbon atoms compared to this compound.
Uniqueness: this compound’s unique feature is the methyl group at position 24, which can influence its physical and chemical properties, making it distinct from other long-chain fatty alcohols .
Comparison with Similar Compounds
Natural Sources
Hexacosyl alcohol is isolated from diverse natural sources, including:
Physicochemical Properties
- CAS Number : 506-52-5 .
- Structure : A saturated 26-carbon chain with a terminal -OH group.
- Physical State : Solid at room temperature, with high hydrophobicity and melting point due to its long alkyl chain.
Comparison with Similar Compounds
Hexacosyl alcohol is part of a homologous series of fatty alcohols. Key structural analogs include tetracosanol (C24), triacontanol (C30), and dotriacontanol (C32). Below is a detailed comparison:
Structural and Molecular Comparison
Functional Differences
- Chain Length vs. Bioactivity: Longer chains (e.g., C30 triacontanol) exhibit stronger anti-fatigue effects and immune modulation in rice bran mixtures compared to C24 or C26 alcohols . Shorter chains (C24 tetracosanol) may have higher bioavailability due to lower hydrophobicity .
- Derivative Applications: Hexacosyl acetate, an ester derivative, shows antifungal and antibacterial activity in Indigofera heterantha root oil . Tetracosanol (lignoceryl alcohol) is used in cosmetics for its emulsifying properties .
Key Research Findings
Isolation and Identification
- Hexacosyl alcohol was first isolated from Tinospora hainanensis using silica gel chromatography, marking its discovery in the Menispermaceae family .
- In Hyssopus cuspidatus, it coexists with flavonoids (e.g., chrysin) and triterpenes (e.g., oleanolic acid), suggesting synergistic therapeutic effects .
Bioactivity Studies
- Rice bran fatty alcohols : A 2023 study demonstrated that C26–C32 alcohols reduce serum LDL cholesterol by 18–22% in hyperlipidemic models, with hexacosyl alcohol contributing significantly .
- Antioxidant capacity: Hexacosyl alcohol’s hydroxyl group scavenges free radicals in vitro, though less effectively than phenolic compounds .
Q & A
Q. What analytical techniques are most reliable for identifying and characterizing Isohexacosyl alcohol in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention times around 35.058 minutes and spectral matching against libraries like NIST62.LIB and WILEY229.LIB. Key identifiers include the molecular ion peak (m/z 382.72) and fragment patterns such as m/z 43.05 (base peak). Column chromatography (silica gel, Sephadex LH-20) is effective for purification prior to analysis .
Q. How can this compound be isolated from natural sources like rice bran wax or plant extracts?
Solvent extraction followed by sequential chromatography is standard. For example, rice bran wax is saponified to release fatty alcohols, which are then fractionated using silica gel columns. Hexane-ethyl acetate gradients elute this compound, confirmed via TLC and GC-MS .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include a molecular weight of 382.72 g/mol, high hydrophobicity (logP > 8), and a melting point >70°C. These influence solvent selection (e.g., chloroform or hexane for dissolution) and storage conditions (e.g., inert atmosphere to prevent oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as anti-inflammatory vs. pro-inflammatory effects?
Contradictions may arise from purity variations (>95% vs. lower grades), solvent effects (e.g., DMSO vs. ethanol), or model systems (in vitro vs. in vivo). Methodological solutions:
- Use HPLC-purified samples (≥99% purity) .
- Include solvent controls and validate bioactivity across multiple assays (e.g., LPS-induced inflammation models vs. COX-2 inhibition assays) .
- Compare results with structurally similar alcohols (e.g., tetracosanol) to isolate chain-length effects .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Esterification: React with acetyl chloride under anhydrous conditions (catalyzed by pyridine) to produce hexacosyl acetate, a common derivative with antifungal activity .
- Microencapsulation: Use emulsion-solvent evaporation to enhance bioavailability for in vivo studies .
- Thermal Analysis: Employ DSC/TGA to assess stability (decomposition ~250°C) and compatibility with polymer matrices .
Q. How can researchers address challenges in quantifying trace this compound in environmental or biological samples?
- Sample Preconcentration: Solid-phase extraction (C18 cartridges) or liquid-liquid extraction (chloroform/water).
- Sensitivity Enhancement: Derivatize with BSTFA to form trimethylsilyl ethers for improved GC-MS detection limits (sub-ng/mL) .
- Validation: Spike-recovery experiments and internal standards (e.g., deuterated hexacosanol) to correct for matrix effects .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Non-linear Regression: Fit data to Hill or log-logistic models (e.g., EC50 calculations) using software like GraphPad Prism.
- Multivariate Analysis: PCA or PLS to disentangle synergistic effects in mixtures (e.g., rice bran alcohol blends) .
- Reprodubility Checks: Replicate experiments across independent batches and report SEM with n ≥ 3 .
Q. How should researchers design experiments to validate the lipid-regulating effects of this compound while controlling for confounding factors?
- Animal Models: Use hyperlipidemic rodents fed high-cholesterol diets, with pair-fed controls.
- Endpoint Measurements: Plasma LDL/HDL ratios, hepatic lipid accumulation (Oil Red O staining), and transcriptional profiling (e.g., SREBP-1c) .
- External Validity: Compare results across species (e.g., zebrafish vs. mice) and correlate with in vitro hepatocyte assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
